Cas no 1466-88-2 (2-Nitrocinnamaldehyde)
2-Nitrocinnamaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Nitrophenyl)acrylaldehyde
- 2-Nitrocinnamaldehyde
- 2-Nitrophenylacrolein
- o-Nitrocinnamaldehyde
- 2-Nitrocinnamaldehyde, predominantly trans
- 3-(2-Nitrophenyl)-2-propenal
- 2-Nitrocinnamic aldehyde
- 3-(2-Nitrophenyl)propenal
- NSC 28458
- 2'-NITROCINNAMALDEHYDE
- ORTHO-NITROCINNAMALDEHYDE
- (E)-2-Nitrocinnamaldehyde
- AKOS BBS-00003259
- 2-NITROCINNAMALDEHYDE 98%
- trans-2-Nitrocinnamaldehyde
- (2E)-3-(2-nitrophenyl)prop-2-enal
- 3-(2-nitrophenyl)prop-2-enal
- 2-Propenal, 3-(2-nitrophenyl)-
- VMSMELHEXDVEDE-HWKANZROSA-N
- (E)-3-(2-nitrophenyl)prop-2-enal
- (E)-3-(2-nitrophenyl)acrylaldehyde
- NSC28458
- 2-Nitrobenzeneacrylaldehyde
- AMBZ0229
- 3-(2-Nitrophenyl)-2
- NCGC00340914-01
- EN300-17903
- EN300-7405166
- 72Y4RH8QTA
- MFCD00007188
- CS-0109978
- (2E)-3-(2-Nitrophenyl)-2-propenal #
- AS-47371
- A808539
- UNII-72Y4RH8QTA
- (2E)-3-(2-Nitrophenyl)-2-propenal
- NS00044880
- 66894-06-2
- trans-o-Nitrocinnamaldehyde
- CHEMBL53723
- (2e)-3-(2-nitrophenyl)acrylaldehyde
- 2-Propenal, 3-(2-nitrophenyl)-, (E)-
- NSC-28458
- 2-Propenal,3-(2-nitrophenyl)-
- AKOS000119688
- CS-0356562
- AB01333489-02
- 1466-88-2
- Z2311719610
- (E)-3-(2-nitrophenyl)-acrylaldehyde
- SCHEMBL446484
- 2-Nitrocinnamaldehyde pound not predominantly trans
- Cinnamaldehyde, o-nitro-
- AM85593
- InChI=1/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3
- EINECS 215-988-0
- trans-3-(2-Nitrophenyl)-2-propenal
- 2-Nitro-trans-cinnamaldehyde
- CCRIS 3775
- F13471
- Q4596908
- N0611
- (E)-3-(2-nitrophenyl)-2-propenal
- trans-2-Nitrocinnamaldehyde, 97%
- 2-Propenal, 3-(2-nitrophenyl)-, (2E)-
- J-500754
- AS-60188
- BBL023054
- STK062853
-
- MDL: MFCD00007188
- Inchi: 1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
- InChI Key: VMSMELHEXDVEDE-HWKANZROSA-N
- SMILES: [O-][N+](C1C=CC=CC=1/C=C/C=O)=O
- BRN: 908376
Computed Properties
- Exact Mass: 177.04261
- Monoisotopic Mass: 177.042593
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 62.9
- Surface Charge: 0
Experimental Properties
- Color/Form: Solids
- Density: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 126.0 to 130.0 deg-C
- Boiling Point: 309.06°C (rough estimate)
- Flash Point: 178.1°C
- Refractive Index: 1.5200 (estimate)
- Solubility: Very slightly soluble (0.9 g/l) (25 º C),
- Water Partition Coefficient: Soluble in methanol. Insoluble in water.
- PSA: 60.21
- LogP: 2.33010
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-Nitrocinnamaldehyde Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/38-43
- Safety Instruction: 26-36-36/37
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Cold storage (+4 ° C)
2-Nitrocinnamaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0611-25G |
2-Nitrocinnamaldehyde |
1466-88-2 | >98.0%(GC) | 25g |
¥1645.00 | 2024-04-17 | |
| Alichem | A019118950-100g |
3-(2-Nitrophenyl)acrylaldehyde |
1466-88-2 | 95% | 100g |
179.22 USD | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N849385-5g |
2-Nitrocinnamaldehyde, predominantly trans |
1466-88-2 | 98% | 5g |
246.00 | 2021-05-17 | |
| Apollo Scientific | OR28735-25g |
2-Nitrocinnamaldehyde |
1466-88-2 | 98% | 25g |
£131.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N71530-5g |
(E)-3-(2-Nitrophenyl)acrylaldehyde |
1466-88-2 | 5g |
¥218.0 | 2021-09-08 | ||
| TRC | N900785-50mg |
2-Nitrocinnamaldehyde |
1466-88-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N900785-100mg |
2-Nitrocinnamaldehyde |
1466-88-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N900785-500mg |
2-Nitrocinnamaldehyde |
1466-88-2 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Ambeed | A647536-1g |
2-Nitrocinnamaldehyde |
1466-88-2 | 98% | 1g |
$12.0 | 2024-04-23 | |
| Ambeed | A647536-5g |
2-Nitrocinnamaldehyde |
1466-88-2 | 98% | 5g |
$37.0 | 2024-04-23 |
2-Nitrocinnamaldehyde Suppliers
2-Nitrocinnamaldehyde Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Nitrocinnamaldehyde
Comprehensive Overview of 2-Nitrocinnamaldehyde (CAS No. 1466-88-2): Properties, Applications, and Research Insights
2-Nitrocinnamaldehyde (CAS No. 1466-88-2) is an aromatic organic compound belonging to the class of nitro-substituted cinnamaldehydes. This yellow crystalline solid is widely recognized for its unique chemical structure, featuring a nitro group (–NO2) at the ortho position of the cinnamaldehyde backbone. Its molecular formula, C9H7NO3, and molar mass of 177.16 g/mol make it a versatile intermediate in synthetic chemistry. Researchers and industries value this compound for its role in pharmaceutical synthesis, flavor and fragrance applications, and material science innovations.
The growing interest in 2-Nitrocinnamaldehyde is reflected in trending searches such as "nitro aromatic compounds in drug discovery" and "green synthesis of cinnamaldehyde derivatives." Its electron-withdrawing nitro group enhances reactivity, making it a key building block for heterocyclic compounds like quinolines and indoles. Recent studies highlight its potential in antimicrobial agents and anticancer research, aligning with the global focus on sustainable healthcare solutions. Additionally, its use in UV-absorbing materials addresses demands for eco-friendly photostabilizers in cosmetics and coatings.
From a technical perspective, 2-Nitrocinnamaldehyde exhibits a melting point range of 100–103°C and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its IR spectrum typically shows strong carbonyl (C=O) stretching at ~1680 cm−1 and nitro group vibrations near 1520 cm−1. These properties are critical for quality control in industrial batches. Analytical techniques such as HPLC and GC-MS are commonly employed to ensure purity, which is vital for applications like fine chemical manufacturing.
Environmental and safety considerations are paramount when handling 2-Nitrocinnamaldehyde. While not classified as hazardous under standard regulations, proper storage in amber glass containers at 2–8°C is recommended to prevent degradation. The compound’s stability under inert atmospheres makes it suitable for long-term research projects. Notably, its biodegradability profile is under investigation to align with the Principles of Green Chemistry, a hot topic in academic forums.
Innovative applications of 2-Nitrocinnamaldehyde include its use as a precursor for nonlinear optical (NLO) materials, which are pivotal in telecommunications and laser technologies. Patent analyses reveal increasing filings for nitroaromatic-based organic semiconductors, driven by the demand for flexible electronics. Furthermore, its derivatives show promise in agrochemical formulations, particularly as eco-friendly pest control agents, resonating with the rise of sustainable agriculture practices.
In conclusion, 2-Nitrocinnamaldehyde (CAS No. 1466-88-2) bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its adaptability to catalyzed reactions (e.g., Knoevenagel condensations) and compatibility with microwave-assisted synthesis methods underscore its relevance in modern laboratories. As interest in bioactive nitro compounds surges, this compound remains a focal point for innovation, answering pressing questions about efficiency and sustainability in chemical synthesis.
1466-88-2 (2-Nitrocinnamaldehyde) Related Products
- 20766-40-9(4-(2-nitrophenyl)but-3-en-2-one)
- 2001-33-4(2-Propenamide, 3-(2-nitrophenyl)-)
- 66894-06-2(2-Propenal, 3-(2-nitrophenyl)-, (2E)-)
- 62322-73-0(2-Propenal, 2-methyl-3-(2-nitrophenyl)-)
- 6275-02-1(1-nitro-2-[2-(2-nitrophenyl)ethenyl]benzene)
- 823809-32-1(Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-2-nitro-)
- 823809-31-0(Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro-)
- 104291-54-5(Benzonitrile, 4-nitro-3-(3-oxo-1-propenyl)-)
- 115698-86-7(4-(2-nitrophenyl)but-3-en-2-one)
- 62322-81-0(2,4-Pentadienal, 5-(2-nitrophenyl)-)